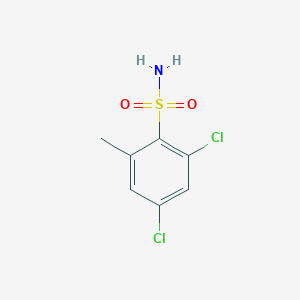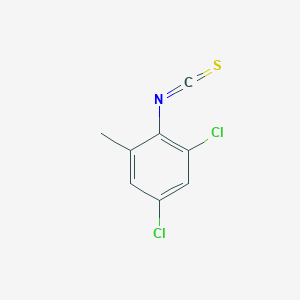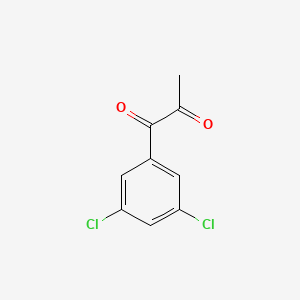![molecular formula C14H13N3O2S B1301120 Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 162286-69-3](/img/structure/B1301120.png)
Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to a class of heterocyclic compounds known for their diverse range of biological activities. The compound features a pyrazolopyrimidine core, which is a fused heterocyclic system combining pyrazole and pyrimidine rings. This core is substituted with a thiophene ring, known for its electronic properties, and an ethyl ester group, which often plays a role in the pharmacokinetic profile of drug-like molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-component reactions that allow for the construction of complex structures in a single step. For instance, a similar compound, Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, was synthesized through a three-component reaction involving a thioxo-tetrahydropyrimidine derivative, a pyrazole carbaldehyde, and monochloroacetic acid . This method could potentially be adapted for the synthesis of Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds in this family is often characterized using techniques such as FT-IR spectroscopy and single crystal X-ray diffraction. For example, a related molecule was crystallized in the triclinic space group and had its structure parameters optimized using theoretical methods such as HF/6-31G(d) and B3LYP/6-31G(d) . These methods could be employed to determine the molecular structure of Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, providing insights into its geometry and electronic properties.
Chemical Reactions Analysis
Compounds with the pyrazolopyrimidine core can undergo various chemical reactions, transforming into different heterocyclic systems. For instance, Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was used as a starting material to create fused heterocyclic systems through reactions with various reagents . This suggests that Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate could also be a versatile intermediate for the synthesis of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by spectroscopic techniques like NMR, CMR, and FT-IR, as well as by evaluating their biological activities. For example, a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were screened for antibacterial and antifungal activities . These methods could be applied to Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate to determine its potential as a biologically active molecule.
Applications De Recherche Scientifique
Tuberculostatic Activity
Structural analogs of ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate have shown promising antituberculous properties. These compounds were synthesized and evaluated for their tuberculostatic activity, indicating a potential application in treating tuberculosis. The structure-activity relationship analyses contribute to understanding the molecular basis of their activity against Mycobacterium tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Antimicrobial and Antifungal Properties
Compounds related to ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate have been tested for their biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Some of these derivatives exhibited excellent biocidal properties, indicating their potential use as antimicrobial and antifungal agents (Youssef, Abbady, Ahmed, & Omar, 2011).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. These compounds have been tested against various cancer cell lines, including human lung and hepatocellular carcinoma cells, showing significant antitumor activities. The research highlights the potential of these compounds in developing new anticancer therapies (Gomha, Muhammad, & Edrees, 2017).
Synthesis and Characterization of Derivatives
The synthesis of new heterocyclic systems derived from ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied. These efforts have led to the creation of diverse derivatives with potential biological importance, exploring their synthesis, characterization, and the evaluation of their biological activities (Youssef, Abbady, Ahmed, & Omar, 2013).
Mécanisme D'action
Target of Action
Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic compounds for optical applications . .
Mode of Action
The mode of action of this compound is primarily related to its optical properties. The compound’s interaction with its targets results in changes in absorption and emission behaviors . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
The compound’s optical properties suggest potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Pharmacokinetics
The compound’s tunable photophysical properties suggest potential implications for its bioavailability .
Result of Action
The result of the compound’s action is primarily observed in its optical properties. The compound allows good solid-state emission intensities . The properties and stability found in this compound are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound displayed a stronger solvatofluorochromic effect when an electron-withdrawing group (EWG) was present at position 7 . Additionally, the compound showed good stability under exposure to extreme pH .
Orientations Futures
The future directions for the study of “Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals . The development of more efficient synthesis methods could also be a focus of future research .
Propriétés
IUPAC Name |
ethyl 7-methyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-3-19-14(18)10-8-15-13-7-11(12-5-4-6-20-12)16-17(13)9(10)2/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRIFKWJWUKPOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CS3)N=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371371 |
Source


|
| Record name | Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
CAS RN |
162286-69-3 |
Source


|
| Record name | Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














